Cap 232; tln 232
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAP-232, also known as TLN-232, is a synthetic cyclic heptapeptide with potential antineoplastic activity. It targets pyruvate kinase M2 (M2PK), which may disrupt tumor cell anaerobic glycolysis. M2PK is a dimeric isoform of pyruvate kinase and the predominant isoform found in tumor cells .
Vorbereitungsmethoden
CAP-232 is synthesized as a cyclic heptapeptide. The synthetic route involves the formation of peptide bonds between the amino acids, followed by cyclization to form the heptapeptide ring. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Analyse Chemischer Reaktionen
CAP-232 undergoes various chemical reactions, including:
Oxidation: CAP-232 can be oxidized to form disulfide bonds between cysteine residues.
Reduction: The disulfide bonds in CAP-232 can be reduced to free thiol groups.
Substitution: CAP-232 can undergo substitution reactions where one amino acid is replaced by another
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include oxidized and reduced forms of CAP-232 and substituted analogs .
Wissenschaftliche Forschungsanwendungen
CAP-232 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including metastatic melanoma and renal cell carcinoma.
Industry: Used in the development of new peptide-based drugs and as a tool for studying protein-protein interactions .
Wirkmechanismus
CAP-232 exerts its effects by targeting pyruvate kinase M2 (M2PK), which is involved in tumor cell anaerobic glycolysis. By inhibiting M2PK, CAP-232 disrupts the energy production in tumor cells, leading to cell death. Additionally, CAP-232 acts as an agonist for somatostatin receptor 1 (SSTR1), which further contributes to its antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
CAP-232 is unique in its dual mechanism of action, targeting both M2PK and SSTR1. Similar compounds include other pyruvate kinase inhibitors and somatostatin analogs, such as:
Mitapivat: A pyruvate kinase activator used in the treatment of pyruvate kinase deficiency.
Octreotide: A somatostatin analog used to treat acromegaly and certain types of tumors.
Lanreotide: Another somatostatin analog with similar applications as octreotide .
CAP-232 stands out due to its specific targeting of M2PK and its potential to disrupt tumor cell metabolism, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJPQVDGYDQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.